6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine
Description
Significance of Imidazo[1,2-b]pyridazine (B131497) Scaffold in Chemical Sciences
The significance of the imidazo[1,2-b]pyridazine scaffold is underscored by its prevalence in a wide array of research applications. Its versatile structure has been identified as a key component in the development of novel therapeutic agents and functional materials. chemsrc.comresearchgate.net The arrangement of nitrogen atoms in the fused ring system allows for multiple points of functionalization, enabling the synthesis of diverse libraries of compounds for screening and optimization. chemsrc.com
In medicinal chemistry, the imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets with high affinity and selectivity. google.comchemblink.com This has led to its incorporation into molecules with a broad spectrum of biological activities. Furthermore, the scaffold's chemical stability and synthetic accessibility contribute to its widespread use in academic and industrial research. The synthesis of the imidazo[1,2-b]pyridazine backbone is often achieved through the condensation reaction of a 3-amino-6-halopyridazine with an α-haloketone. chemicalbook.com
Overview of Imidazo[1,2-b]pyridazine Derivatives in Contemporary Academic Discourse
Contemporary research continues to highlight the broad utility of imidazo[1,2-b]pyridazine derivatives. These compounds are actively being investigated for their potential in various therapeutic areas. For instance, different derivatives have been synthesized and evaluated as:
Kinase Inhibitors: A number of imidazo[1,2-b]pyridazine derivatives have shown potent inhibitory activity against various protein kinases, which are crucial targets in oncology and inflammatory diseases. evitachem.com This includes their evaluation as inhibitors of mTOR, p38 MAP kinase, and Tyk2 JH2. google.comchemblink.comprepchem.com
Central Nervous System (CNS) Agents: The scaffold is a component of molecules designed to interact with targets in the central nervous system. Research has explored their potential as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. chemicalbook.comchemblink.com
Antiparasitic Agents: Certain derivatives have been investigated for their activity against various parasites, demonstrating the scaffold's potential in the development of new anti-infective agents. evitachem.com
The synthesis of these derivatives often involves metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents to modulate the compounds' properties and biological activities. chemsrc.com
Specific Research Focus: 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine
The specific compound, this compound, represents a distinct entity within the broader class of imidazo[1,2-b]pyridazine derivatives. Its structure is characterized by a chloro substituent at the 6-position, a methyl group at the 2-position, and an amine group at the 3-position of the imidazo[1,2-b]pyridazine core.
While extensive research has been conducted on the broader imidazo[1,2-b]pyridazine scaffold and its various derivatives, publicly available academic literature focusing specifically on the synthesis, properties, and applications of this compound is limited. The compound is primarily listed in chemical supplier catalogs and databases, which provide basic physicochemical data.
The presence of the chloro, methyl, and amino groups suggests that this compound could serve as a valuable intermediate for further chemical synthesis. The amino group, in particular, offers a reactive handle for the introduction of a wide array of functional groups, allowing for the generation of a library of novel compounds for biological screening. The chloro substituent at the 6-position can also be a site for nucleophilic substitution or cross-coupling reactions, further expanding its synthetic utility.
Below is a table summarizing the available chemical information for this compound.
| Property | Value |
| CAS Number | 73721-29-6 |
| Molecular Formula | C₇H₇ClN₄ |
| Molecular Weight | 182.61 g/mol |
| Appearance | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Further academic investigation into this specific compound is warranted to fully elucidate its chemical reactivity, physical properties, and potential applications.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-7(9)12-6(10-4)3-2-5(8)11-12/h2-3H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTATXGIZGQZTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238887 | |
| Record name | 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73721-29-6 | |
| Record name | 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73721-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Exploration of Biological Activities and Molecular Interactions of 6 Chloro 2 Methylimidazo 1,2 B Pyridazin 3 Amine and Its Derivatives Non Clinical Focus
Antimicrobial Research Pathways
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have been investigated for their potential to inhibit the growth of various microbial pathogens. These research pathways explore their efficacy against bacteria, viruses, and fungi.
Antibacterial Activities
The antibacterial potential of imidazo[1,2-b]pyridazine derivatives has been explored against a range of bacterial species. Research has shown that modifications to the core structure can lead to compounds with notable activity. For instance, a series of imidazo[1,2-a]pyrimidine derivatives, a related class of compounds, were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting potent antimicrobial effects jst.go.jp. Similarly, studies on imidazo[1,2-a]pyridine derivatives have identified compounds with significant bactericidal activity against multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) nih.gov.
Research into imidazo[1,2-b]pyridazine analogues containing piperazine and morpholine scaffolds revealed potent in vitro activity against Mycobacterium tuberculosis H37Rv strains. Specifically, certain amide derivatives demonstrated superior antitubercular activity compared to sulphonamide derivatives, with minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL researchgate.netresearchgate.net. Another study on benzohydrazide incorporated imidazo[1,2-b]pyridazines also reported good to potent anti-tubercular activity against the M. tuberculosis H37Rv strain tsijournals.com.
| Compound Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Amide-containing imidazo[1,2-b]pyridazine (Compound 8h) | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | researchgate.netresearchgate.net |
| Amide-containing imidazo[1,2-b]pyridazine (Compound 8j) | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | researchgate.netresearchgate.net |
| Benzohydrazide incorporated imidazo[1,2-b]pyridazines | Mycobacterium tuberculosis H37Rv | Potent activity, some with MIC at 1.6 µg/mL | tsijournals.com |
Antiviral Activities
The antiviral properties of imidazo[1,2-b]pyridazine derivatives have been a subject of scientific investigation. Certain derivatives have shown inhibitory effects against specific viruses. For example, a study on 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives reported that while the synthesized compounds were inactive against human immunodeficiency virus (HIV), some showed potent inhibition of other viruses nih.govresearchgate.net. Specifically, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine were identified as inhibitors of the replication of varicella-zoster virus (VZV) nih.gov. Furthermore, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine were found to be potent inhibitors of human cytomegalovirus (HCMV) replication in vitro nih.govresearchgate.net.
| Compound | Virus | Activity | Reference |
|---|---|---|---|
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-zoster virus (VZV) | Inhibitor of replication | nih.gov |
| 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | Varicella-zoster virus (VZV) | Inhibitor of replication | nih.gov |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | Human cytomegalovirus (HCMV) | Potent inhibitor of replication | nih.govresearchgate.net |
Antifungal Activities
The investigation into the antifungal properties of imidazo[1,2-b]pyridazine derivatives has yielded promising results, particularly against phytopathogenic fungi. A study focusing on 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives found that many of these compounds displayed excellent and broad-spectrum antifungal activities nih.gov. Certain compounds from this series exhibited significantly more potent activity than the commercial fungicide hymexazol against fungi such as Corn Curvalaria Leaf Spot, Alternaria alternata, Pyricularia oryzae, and Alternaria brassicae nih.gov. Another study on imidazo[1,2-b]pyridazine derivatives bearing arylhydrazine and dithioacetal groups also reported broad-spectrum and potent inhibitory activities against various plant pathogenic fungi nih.gov. Preliminary mechanistic studies suggest that these compounds may exert their antifungal effects by inhibiting spore germination and disrupting the integrity of the mycelial cell wall nih.gov.
Anti-Parasitic Research Pathways
The imidazo[1,2-b]pyridazine scaffold has been a focal point in the search for new anti-parasitic agents, with research demonstrating activity against a variety of parasites, including kinetoplastids and filarial worms.
Anti-Kinetoplastid Activity (e.g., Trypanosoma brucei brucei, Leishmania donovani, Leishmania infantum)
Kinetoplastids are a group of flagellated protozoa that include the causative agents of several significant human diseases. Derivatives of imidazo[1,2-b]pyridazine have shown promising activity against these parasites.
A study exploring a 3-nitroimidazo[1,2-b]pyridazine scaffold as a potential new antikinetoplastid series synthesized 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. This compound demonstrated good in vitro activity against the bloodstream form of Trypanosoma brucei brucei, with a 50% effective concentration (EC50) of 0.38 µM mdpi.com. However, it showed poor solubility and reduced activity against Leishmania infantum mdpi.com. Further research on 3-nitroimidazo[1,2-b]pyridazine derivatives has shown that the presence of the nitro group is crucial for their potent anti-parasitic effects researchgate.net. These compounds were evaluated against a panel of protozoal parasites, including Giardia lamblia, Trypanosoma brucei, T. cruzi, and Leishmania infantum researchgate.netuantwerpen.be.
The related imidazo[1,2-a]pyridine scaffold has also been extensively studied. One derivative, 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine, emerged as a promising selective antileishmanial pharmacophore with high potency against Leishmania donovani nih.gov.
| Compound | Parasite | Activity (EC50/IC50) | Reference |
|---|---|---|---|
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei (bloodstream form) | EC50 = 0.38 µM | mdpi.com |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Leishmania infantum (axenic amastigotes) | EC50 > 1.6 µM | mdpi.com |
| 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine (Lead compound 44) | Leishmania donovani | IC50 = 1.8 µM | nih.gov |
Antifilarial Activity
While specific studies focusing solely on the antifilarial activity of 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine are not prevalent in the reviewed literature, the broader class of imidazo[1,2-b]pyridazines has been noted for its wide range of biological activities, which includes anti-parasitic properties researchgate.netnih.gov. The structural similarities to other anti-parasitic heterocyclic compounds suggest that this is a potential area for future research. The diverse pharmacological profile of imidazo-fused heterocycles, including antiprotozoal activity, supports the rationale for investigating their potential against filarial parasites nih.gov.
Enzymatic Target Modulation and Inhibition Studies
The imidazo[1,2-b]pyridazine scaffold, particularly with substitutions at the 2, 3, and 6 positions, has been a focal point of medicinal chemistry research for its potential to modulate the activity of various protein kinases. This section details the non-clinical enzymatic inhibition profiles of derivatives of this compound, highlighting their interactions with several key kinase families.
Kinase Inhibition Profiles
Derivatives based on the imidazo[1,2-b]pyridazine core structure have demonstrated a broad range of kinase inhibition activities. Strategic modifications to this scaffold have led to the development of potent and selective inhibitors for several classes of kinases, which are discussed in the following subsections.
The imidazo[1,2-b]pyridazine scaffold has been identified as a promising framework for the development of Cyclin-Dependent Kinase (CDK) inhibitors. Modifications of related imidazo[1,2-a]pyridine CDK inhibitors led to the exploration of the less lipophilic imidazo[1,2-b]pyridazine series. While some compounds from both series exhibit similar structures and CDK activity, significant differences in their structure-activity relationships (SAR) have been observed. Protein inhibitor structure determination has revealed differences in their binding modes, providing insight into these SAR variations. Potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 have been developed as a result of these studies. researchgate.net
In a more recent study, novel imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12 and CDK13 were designed and synthesized. One of the standout compounds from this series, compound 24 , demonstrated significant potency with IC50 values of 15.5 nM for CDK12 and 12.2 nM for CDK13. This compound forms a covalent bond with Cys1039 of CDK12. nih.gov
Furthermore, research into imidazo[1,2-b]pyridazine analogs as CDK12 inhibitors and molecular glue-induced Cyclin K degraders has been conducted. These compounds, developed through structure-guided drug design, act as ATP competitive inhibitors of CDK12. The lead compounds in this series have shown low nanomolar activity against CDK12. digitellinc.com
| Compound Series | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine derivatives | CDK2 | Potent and selective inhibitors identified. | researchgate.net |
| Imidazo[1,2-b]pyrazine-based covalent inhibitors (e.g., Compound 24) | CDK12/13 | Compound 24 showed IC50 of 15.5 nM (CDK12) and 12.2 nM (CDK13). Forms a covalent bond with Cys1039 of CDK12. | nih.gov |
| Imidazo[1,2-b]pyridazine analogs | CDK12 | Act as ATP competitive inhibitors with low nanomolar activity. Also act as Cyclin K degraders. | digitellinc.com |
The imidazo[1,2-b]pyridazine scaffold has been investigated for its potential in creating dual inhibitors of c-mesenchymal epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) kinases. A structure-based design approach, utilizing co-crystal structural information of these kinases with known inhibitors, led to the identification of para-substituted imidazo[1,2-b]pyridazine derivatives capable of suppressing both c-Met and VEGFR2 kinase activities. nih.gov
Further optimization of these initial hits resulted in the development of pyrazolone and pyridone derivatives designed to form intramolecular hydrogen bonds, thereby enforcing a rigid conformation and leading to more potent inhibition. One notable compound from the related imidazo[1,2-a]pyridine series, compound 26 , which features a 6-methylpyridone ring, demonstrated strong inhibition of both c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov This highlights the potential of the broader imidazopyridine/pyridazine (B1198779) class in achieving potent dual kinase inhibition.
Separately, the imidazo[1,2-b]pyridazine scaffold was specifically designed as a hinge binder for VEGFR2, based on the crystal structure of a pyrrolo[3,2-d]pyrimidine inhibitor with the kinase. Structure-activity relationship studies indicated that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives exhibited potent affinity for VEGFR2. In particular, the compound N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b ) showed strong inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. nih.gov
| Compound Series | Target Kinases | Key Findings | Reference |
|---|---|---|---|
| Para-substituted imidazo[1,2-b]pyridazines | c-Met, VEGFR2 | Identified as dual inhibitors through structure-based design. | nih.gov |
| Imidazo[1,2-a]pyridine derivative (Compound 26) | c-Met, VEGFR2 | Potent dual inhibition with IC50 values of 1.9 nM (c-Met) and 2.2 nM (VEGFR2). | nih.gov |
| 6-Phenoxy-imidazo[1,2-b]pyridazine derivatives (e.g., 6b) | VEGFR2 | Compound 6b exhibited an IC50 of 7.1 nM against VEGFR2. | nih.gov |
Imidazo[1,2-b]pyridazines have been identified as a family of compounds that specifically interact with and inhibit PIM kinases with low nanomolar potency. bohrium.comsemanticscholar.org High-resolution crystal structures of a PIM1-inhibitor complex revealed that these compounds interact with the NH2-terminal lobe helix αC rather than the kinase hinge region, making them ATP competitive but not ATP mimetic. This unique binding mode contributes to their enhanced selectivity compared to conventional type I kinase inhibitors. bohrium.comsemanticscholar.org
One such imidazo[1,2-b]pyridazine, K00135, was shown to inhibit the phosphorylation of known PIM downstream targets like BAD and eukaryotic translation initiation factor 4E-binding protein 1. bohrium.comsemanticscholar.org Further screening and optimization led to the identification of other derivatives, such as K00486, with an IC50 of 34 nmol/L against PIM1. semanticscholar.org Another compound from this class, SGI-1776, was identified as a lead compound that inhibits Pim-1, Pim-2, and Pim-3. researchgate.net
| Compound | Target Kinase | IC50 | Key Findings | Reference |
|---|---|---|---|---|
| K00135 | PIM1 | Not specified in search results | Inhibits phosphorylation of PIM downstream targets. | bohrium.comsemanticscholar.org |
| K00486 | PIM1 | 34 nmol/L | Demonstrates potent inhibition of PIM1. | semanticscholar.org |
| SGI-1776 | Pim-1, Pim-2, Pim-3 | Not specified in search results | Identified as a lead compound for pan-Pim inhibition. | researchgate.net |
The imidazo[1,2-b]pyridazine scaffold has been a fruitful area of research for the development of inhibitors against protozoan kinases, which are crucial for the life cycles of parasites like Plasmodium falciparum and Toxoplasma gondii.
For Toxoplasma gondii, imidazo[1,2-b]pyridazines have been designed to inhibit calcium-dependent protein kinase 1 (TgCDPK1). nih.gov A structure-based design approach led to a series of derivatives that block TgCDPK1 enzymatic activity at low nanomolar concentrations with good selectivity against mammalian kinases. researchgate.net Two lead compounds, 16a and 16f , were identified with IC50 values of 100 nM and 70 nM, respectively, against T. gondii growth in vitro. researchgate.net
In the context of malaria, caused by Plasmodium falciparum, imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of several kinases. A high-throughput screening campaign identified this scaffold as a source of inhibitors for Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1). nih.gov Subsequent optimization of this series has yielded compounds with promising in vitro anti-parasite activity. nih.gov
Furthermore, imidazo[1,2-b]pyridazines have been identified as inhibitors of Plasmodium falciparum protein kinase 7 (PfPK7). An initial hit compound, 31 , was a weak inhibitor with an IC50 of 11.6 μM. However, optimization of this hit led to the identification of a more potent PfPK7 inhibitor, 32 , with an IC50 value of 0.13 μM. rsc.org
| Compound Series/Compound | Target Organism | Target Kinase | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine derivatives (e.g., 16a, 16f) | Toxoplasma gondii | TgCDPK1 | Compounds 16a and 16f showed in vitro EC50 values of 100 nM and 70 nM, respectively, against T. gondii growth. | researchgate.net |
| Imidazopyridazine series | Plasmodium falciparum | PfCDPK1 | Identified from high-throughput screening as potent inhibitors. | nih.gov |
| Imidazopyridazine derivative 32 | Plasmodium falciparum | PfPK7 | Potent inhibitor with an IC50 of 0.13 μM. | rsc.org |
The imidazo[1,2-b]pyridazine scaffold has also been explored for the development of inhibitors of p38 mitogen-activated protein (MAP) kinase. A structure-based design strategy led to the identification of imidazo[1,2-b]pyridazine derivatives as potent inhibitors of this kinase. nih.gov One notable compound from this research, N-oxide 16 , exhibited potent inhibition of p38 MAP kinase. nih.gov
In a separate study, trisubstituted pyridazines were synthesized and evaluated as in vitro inhibitors of p38 MAPK. The most active compounds in this series had p38 IC50 values in the range of 1-20 nM. nih.gov While not specifically imidazo[1,2-b]pyridazines, this highlights the general applicability of the broader pyridazine core in targeting p38 MAP kinase. A Hologram QSAR (HQSAR) study on imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase antagonists has also been conducted to provide insights for designing more potent and selective inhibitors.
| Compound Series/Compound | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine N-oxide 16 | p38 MAP kinase | Exhibited potent inhibition. | nih.gov |
| Trisubstituted pyridazines | p38 MAPK | Good in vitro activity with IC50 values of 1-20 nM. | nih.gov |
| Imidazo[1,2-b]pyridazine derivatives | p38 MAP kinase | HQSAR study conducted to guide the design of potent and selective inhibitors. |
DYRK (Dual-specificity tyrosine-phosphorylation-regulated kinase) and CLK (Cdc2-like kinase) Inhibition
The imidazo[1,2-b]pyridazine scaffold, to which this compound belongs, has been identified as a promising framework for the development of kinase inhibitors. Specifically, derivatives of this scaffold have demonstrated inhibitory activity against Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK) and Cdc2-like kinases (CLK). These kinase families are involved in the regulation of crucial cellular processes, including cell cycle progression, splicing, and neurodevelopment. Aberrant activity of these kinases has been linked to various diseases, making them attractive therapeutic targets.
Research into 3,6-disubstituted imidazo[1,2-b]pyridazines has revealed compounds with dual activity against both DYRK and CLK. nih.gov Structure-activity relationship (SAR) studies have been initiated from small, synthetically tractable fragments of the imidazo[1,2-b]pyridazine core to optimize potency and selectivity. nih.gov For instance, optimization of an initial imidazo[1,2-b]pyridazine fragment led to the discovery of potent cellular inhibitors of DYRK1A. nih.gov Further structure-based drug design, guided by X-ray crystallography, has enabled the rational design of derivatives with improved selectivity over the closely related CLK kinases by exploiting unique features in the kinase hinge region. nih.gov This work highlights the potential of the 6-chloro-imidazo[1,2-b]pyridazine core as a foundation for developing selective inhibitors targeting the DYRK and CLK families.
Phosphatidylinositol 4-Kinase IIIβ (PI4K IIIβ) Inhibition
Phosphatidylinositol 4-Kinase IIIβ (PI4K IIIβ) is a crucial host cell lipid kinase that is hijacked by numerous single-stranded positive-sense RNA viruses to facilitate the formation of their replication machinery. Consequently, inhibitors of PI4K IIIβ are regarded as potential broad-spectrum antiviral agents. The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to develop highly potent and selective inhibitors of this enzyme.
A detailed study of novel PI4K IIIβ inhibitors based on this scaffold revealed that these compounds act as ATP-competitive inhibitors. nih.gov Crystallographic data demonstrated that the inhibitors occupy the binding site for the adenine ring of the ATP molecule, thereby preventing the phosphorylation reaction. nih.gov Structure-activity relationship studies have explored various substitutions on the imidazo[1,2-b]pyridazine core to optimize inhibitory activity. For example, derivatives incorporating substitutions at the 8-position, such as in N-(2-((6-Chloro-3-(4-methoxyphenyl)-2-methylimidazo[1,2-b]-pyridazin-8-yl)amino)ethyl)acetamide, have been synthesized and evaluated for their in vitro inhibitory potency against PI4K IIIβ. nih.gov
| Compound | Target Kinase | Inhibitory Activity (IC50) |
|---|---|---|
| Imidazo[1,2-b]pyridazine-based compounds | PI4K IIIβ | Low nanomolar to micromolar range |
This table summarizes the general inhibitory activity range observed for derivatives of the imidazo[1,2-b]pyridazine scaffold against PI4K IIIβ based on published studies.
Phosphodiesterase 10 (PDE10) Inhibition
Phosphodiesterase 10 (PDE10) is an enzyme highly expressed in the medium spiny neurons of the striatum that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its role in regulating signaling pathways in the brain has made it a target for the treatment of neurological and psychiatric disorders, including schizophrenia.
The imidazo[1,2-b]pyridazine scaffold has been identified as a source of novel PDE10 inhibitors. researchgate.net Patent literature discloses a series of imidazo[1,2-b]pyridazine derivatives designed specifically for this purpose. These compounds are being explored for their potential utility in conditions where PDE10 is implicated, leveraging the favorable pharmacological properties of the core scaffold. researchgate.net The mechanism of PDE10 inhibition can lead to alterations in striatal gene expression, a characteristic shared with some antipsychotic drugs, suggesting a potential therapeutic application in psychiatric disorders. researchgate.net
Receptor Interaction Studies (Non-Clinical)
Central and Mitochondrial (Peripheral-type) Benzodiazepine Receptor Interactions
The imidazo[1,2-b]pyridazine chemical class has been investigated for its interaction with benzodiazepine (Bz) receptors, which are divided into central-type (found on GABA-A receptors in the brain) and peripheral-type (also known as mitochondrial benzodiazepine receptors).
Studies have identified potent ligands within the substituted imidazo[1,2-b]pyridazine family for central benzodiazepine receptors, with binding studies suggesting they act as full receptor agonists. nih.gov However, a distinct and notable finding is the high affinity of certain derivatives for the peripheral-type benzodiazepine receptors (PBRs), now more commonly known as the 18 kDa translocator protein (TSPO).
Specifically, 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines, which are structurally related to the subject compound, have been shown to potently inhibit the binding of various radioligands (e.g., [³H]diazepam, [³H]Ro5-4864, and [³H]PK11195) to mitochondrial membranes from rat kidney. nih.gov Interestingly, many of these compounds that bind strongly to mitochondrial sites lack significant binding activity at central benzodiazepine receptors. nih.gov This selectivity profile indicates that the binding properties of these imidazo[1,2-b]pyridazine ligands at PBRs are more similar to those of isoquinoline carboxamides (like PK11195) than to classical benzodiazepines. nih.gov
| Receptor Type | Binding Affinity | Reference Ligands |
|---|---|---|
| Central Benzodiazepine Receptor | Low / Not Significant | - |
| Peripheral-type Benzodiazepine Receptor (Mitochondrial) | Potent Inhibition | [³H]diazepam, [³H]Ro5-4864, [³H]PK11195 |
Dopamine Receptor Affinities and Selectivities
Dopamine receptors, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are primary targets for drugs treating a range of neuropsychiatric disorders. frontiersin.org The D2 receptor, in particular, is a key target for antipsychotic medications. nih.gov While the imidazo[1,2-b]pyridazine scaffold has been explored for various central nervous system targets, specific and detailed reports on the binding affinities and selectivity profiles of this compound and its close derivatives for dopamine receptor subtypes are not extensively documented in the available scientific literature. Structure-activity relationship studies for other heterocyclic systems have been conducted to develop ligands with affinity for D2 receptors, but direct data for the imidazo[1,2-b]pyridazine core remains limited. researchgate.net Further investigation is required to characterize the potential interactions of this compound class with the dopaminergic system.
Other Biological Activities (Non-Clinical)
The versatile imidazo[1,2-b]pyridazine scaffold has been investigated for a range of other biological activities beyond the previously mentioned targets. These explorations have revealed potential applications in oncology and inflammatory diseases.
Anaplastic Lymphoma Kinase (ALK) Inhibition : Novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed and synthesized as inhibitors of Anaplastic Lymphoma Kinase (ALK), a target in certain types of non-small cell lung cancer. Some of these compounds have shown potent enzymatic inhibitory activity against wild-type ALK and various resistant mutants.
I-kappa B Kinase β (IKKβ) Inhibition : Imidazo[1,2-b]pyridazine derivatives have been discovered that exhibit IKKβ inhibitory activity. IKKβ is a key kinase in the NF-κB signaling pathway, which is central to the inflammatory response. Optimization of this series has led to compounds with potent in vivo activity in animal models of arthritis.
Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism : A substituted imidazo[1,2-b]pyridazine derivative, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP), was identified as a potent and selective antagonist of the CRF1 receptor with subnanomolar affinity. nih.gov This receptor is implicated in the physiological response to stress.
Anti-inflammatory Properties
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated notable anti-inflammatory activities through various mechanisms of action. Research indicates that these compounds can modulate key pathways involved in the inflammatory response.
One area of investigation involves the inhibition of pro-inflammatory enzymes. Certain substituted imidazo[1,2-b]pyridazine compounds have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in primary rat microglial cells researchgate.net. This suggests a direct role in suppressing inflammatory mediators at the cellular level.
Furthermore, the imidazo[1,2-b]pyridazine nucleus is a key component of molecules designed to inhibit pro-inflammatory cytokines, which are central to various autoimmune diseases. nih.gov A series of novel imidazo[1,2-b]pyridazines have been identified as inhibitors of Interleukin-17A (IL-17A) acs.org. IL-17A is a major cytokine involved in chronic inflammation and is a key driver of tissue damage in conditions like psoriasis and rheumatoid arthritis acs.org.
Another significant mechanism is the inhibition of the Janus kinase (JAK) signaling pathway. Specifically, imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain nih.gov. Tyk2 is a member of the JAK family that mediates signaling for crucial cytokines such as IL-12, IL-23, and Type I interferons, which play key roles in the pathogenesis of autoimmune and inflammatory diseases nih.gov.
| Derivative Class | Molecular Target | Key Finding | Associated Disease Area |
|---|---|---|---|
| Substituted imidazo[1,2-b]pyridazines | COX-2, iNOS | Inhibited LPS-induced enzyme production in microglial cells. researchgate.net | Neuroinflammation |
| Novel imidazo[1,2-b]pyridazines | Interleukin-17A (IL-17A) | Acts as a small molecule inhibitor of the pro-inflammatory cytokine IL-17A. acs.org | Psoriasis, Rheumatoid Arthritis acs.org |
| 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs | Tyrosine Kinase 2 (Tyk2) JH2 Domain | Potent and selective inhibition of Tyk2, disrupting key cytokine signaling. nih.gov | Autoimmune Diseases nih.gov |
Antineuropathic Applications
While direct research on this compound for antineuropathic applications is limited, studies on related heterocyclic systems suggest potential avenues for exploration. The pyrazolo-pyridazine scaffold, which is structurally related, has been investigated for its effectiveness in addressing neuropathic pain researchgate.net. The anti-inflammatory properties of imidazo[1,2-b]pyridazine derivatives, particularly their ability to inhibit Tyk2, may also be relevant, as neuroinflammation is a known component of neuropathic pain conditions nih.gov.
Modulation of Circadian Rhythm Sleep Disorders
The imidazo[1,2-b]pyridazine scaffold is being investigated for its potential role in managing sleep disorders nih.gov. The molecular basis for this application may lie in the interaction of its derivatives with key regulators of the circadian clock. Kinases, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3-β (GSK3β), are known to be crucial in the post-transcriptional modifications of core circadian clock genes nih.gov. Research has shown that small molecule inhibitors of CDKs can alter circadian periods nih.gov. Given that numerous imidazo[1,2-b]pyridazine derivatives have been developed as potent CDK inhibitors for other therapeutic areas, it is plausible that these compounds could modulate circadian rhythms by targeting these same kinases nih.govnih.govresearchgate.net.
Antitumor Research (General Mechanistic Studies)
The most extensively studied biological activity of the imidazo[1,2-b]pyridazine scaffold is in the context of antitumor research, where derivatives have been shown to inhibit a wide array of protein kinases crucial for cancer cell proliferation and survival. researchgate.netnih.gov
Mechanistic studies have identified these compounds as potent inhibitors of several key oncogenic kinases:
Mps1 (TTK) Kinase: An imidazo[1,2-b]pyridazine-based compound was discovered to be an extremely potent and selective inhibitor of Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint, with significant antiproliferative activity against various cancer cell lines nih.gov.
PI3K/mTOR Pathway: Derivatives of imidazo[1,2-b]pyridazine have been synthesized as potent dual inhibitors of PI3Kα and mTOR, two central nodes in a signaling pathway that is frequently hyperactivated in human cancers drugbank.com.
Cyclin-Dependent Kinases (CDKs): Novel imidazo[1,2-b]pyridazine derivatives have been designed as covalent inhibitors of CDK12 and CDK13, which are promising therapeutic targets for aggressive cancers like triple-negative breast cancer nih.gov.
Other Kinases: The scaffold has been utilized to develop inhibitors for a range of other kinases involved in oncology, including Janus kinase 2 (JAK2), vascular endothelial growth factor receptor 2 (VEGFR2), and p38 mitogen-activated protein (MAP) kinase researchgate.net.
| Kinase Target | Mechanism/Significance | Example Derivative Class |
|---|---|---|
| Mps1 (TTK) | Inhibition of the spindle assembly checkpoint, leading to cancer cell death. nih.gov | 6-aryl substituted imidazo[1,2-b]pyridazines nih.gov |
| PI3K/mTOR | Dual inhibition of a critical signaling pathway for tumor growth and survival. drugbank.com | Imidazo[1,2-b]pyridazine derivatives drugbank.com |
| CDK12/CDK13 | Covalent inhibition of kinases involved in transcription, targeting aggressive cancers. nih.gov | Imidazo[1,2-b]pyrazine-based covalent inhibitors nih.gov |
| VEGFR2 | Inhibition of angiogenesis (new blood vessel formation) required for tumor growth. researchgate.net | Substituted imidazo[1,2-b]pyridazines researchgate.net |
Computational Chemistry and Rational Design in the Study of 6 Chloro 2 Methylimidazo 1,2 B Pyridazin 3 Amine
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in understanding the binding mode of 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine to its potential biological targets. Given that many imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent kinase inhibitors, a relevant target for docking studies could be a member of the cyclin-dependent kinase (CDK) family or the p38 MAP kinase. nih.gov
The process involves preparing a three-dimensional structure of the target protein and the ligand. The ligand is then placed into the binding site of the protein, and various conformations are sampled to identify the one with the most favorable binding energy. The analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for binding affinity and selectivity. For instance, studies on similar imidazo[1,2-b]pyridazine compounds have highlighted the importance of hydrogen bonding between the heterocyclic core and residues in the hinge region of the kinase. nih.gov
Below is a representative table of results from a hypothetical molecular docking study of this compound with a protein kinase.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| CDK2 | -8.5 | LEU83, GLU81 | Hydrogen Bond |
| ILE10, VAL18 | Hydrophobic | ||
| p38 MAP Kinase | -9.2 | MET109, GLY110 | Hydrogen Bond |
| LEU108, ALA51 | Hydrophobic |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions at a subatomic level.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic regions. This is critical for understanding how the molecule will interact with its biological target. Mulliken charge analysis provides the partial charge on each atom, further detailing the electronic distribution.
A summary of hypothetical quantum chemical calculation results for this compound is presented below.
| Parameter | Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Polarity and solubility |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations of the ligand-protein complex, obtained from molecular docking, can provide a dynamic understanding of the binding event. These simulations can reveal the stability of the complex, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the binding process.
The simulation tracks the trajectory of the atoms over a specific period, typically nanoseconds to microseconds. Analysis of this trajectory can provide metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. The Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein involved in ligand binding. Furthermore, the persistence of interactions, such as hydrogen bonds, can be monitored throughout the simulation to assess their strength and importance.
A representative table of MD simulation metrics for the this compound-protein kinase complex is provided below.
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.5 Å | Stable protein backbone |
| Ligand RMSD | 0.8 Å | Stable ligand binding pose |
| RMSF of Binding Site Residues | < 1.2 Å | Low flexibility, stable interactions |
| Hydrogen Bond Occupancy | > 80% | Persistent and strong hydrogen bonds |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
In Silico Drug Design and Virtual Screening Methodologies
The this compound scaffold can serve as a starting point for the design of new and more potent analogs through in silico drug design. Virtual screening is a key methodology in this process, where large libraries of chemical compounds are computationally screened to identify those that are most likely to bind to a specific drug target.
There are two main approaches to virtual screening. Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. Ligand-based virtual screening (LBVS) uses the known active ligand, in this case, this compound, to search for other molecules with similar properties, such as shape and electronic features. These methodologies can significantly accelerate the drug discovery process by prioritizing a smaller, more promising set of compounds for experimental testing.
The general workflow for a virtual screening campaign is outlined below:
Target Selection and Preparation : A biologically relevant protein target is chosen, and its 3D structure is prepared for docking.
Ligand Library Preparation : A large database of chemical compounds is prepared, ensuring correct protonation states and generating 3D conformers.
Docking and Scoring : The ligand library is docked into the active site of the target protein, and each compound is assigned a score based on its predicted binding affinity.
Post-processing and Filtering : The docked poses are analyzed, and the results are filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five) and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Hit Selection : A final set of promising candidates is selected for experimental validation.
Prediction of Structure-Activity Relationships using Computational Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For the imidazo[1,2-b]pyridazine class of compounds, QSAR studies can be developed to predict the activity of new analogs and to guide the design of more potent molecules. A study on imidazo[1,2-b]pyridazine derivatives as p38 MAP kinase antagonists successfully developed a Hologram QSAR (HQSAR) model with good predictive ability.
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. The resulting model can then be used to predict the activity of new, untested compounds.
A hypothetical QSAR model for a series of imidazo[1,2-b]pyridazine derivatives might look like the following:
pIC50 = 0.6 * LogP - 0.2 * TPSA + 0.1 * Num_H_Donors + 3.5
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the logarithm of the octanol-water partition coefficient.
TPSA is the topological polar surface area.
Num_H_Donors is the number of hydrogen bond donors.
Advanced Analytical Techniques in Characterization of 6 Chloro 2 Methylimidazo 1,2 B Pyridazin 3 Amine and Its Derivatives
Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)
Spectroscopic techniques are fundamental for elucidating the molecular structure of imidazo[1,2-b]pyridazine (B131497) derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For 6-chloro-2-methylimidazo[1,2-b]pyridazine, a closely related precursor, ¹H-NMR spectroscopy in a DMSO-d6 solvent reveals characteristic signals: a singlet for the imidazo proton at 8.62 ppm, two doublets for the pyridazine (B1198779) protons at 8.28 ppm and 7.85 ppm (with a coupling constant, J = 9.6 Hz), and a singlet for the methyl group protons at 2.28 ppm researchgate.net. The corresponding ¹³C NMR spectrum shows signals at 153.2, 142.4, 141.5, 134.1, 129.4, 128.1, and 18.1 ppm researchgate.net. For other derivatives, such as 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, the proton signals in CDCl₃ appear at 7.96 ppm (s, 1H), 7.87 ppm (d, J = 9.5 Hz, 1H), 7.09 ppm (d, J = 9.5 Hz, 1H), and 4.76 ppm (s, 1H) mdpi.com. These precise chemical shifts and coupling constants are critical for confirming the successful synthesis of the target scaffold.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. In derivatives of the imidazo[1,2-b]pyridazine core, characteristic absorption bands can be observed for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic system, and C-Cl stretching. For instance, in one study, the IR spectrum of a derivative showed peaks at 3053.3 cm⁻¹ (aromatic C-H), 1614.5 cm⁻¹ and 1547.0 cm⁻¹ (C=N/C=C) researchgate.net.
Mass Spectrometry (MS) provides information about the mass and, by extension, the elemental composition of a molecule. For 6-chloro-2-methylimidazo[1,2-b]pyridazine, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis showed a calculated mass for C₇H₆ClN₃ of 167.03, with the found mass-to-charge ratio (m/z) being 168.3 for the protonated molecule [M+H]⁺ researchgate.net. This technique is crucial for confirming the molecular weight of the synthesized compound.
| Technique | Compound | Key Findings |
| ¹H-NMR | 6-chloro-2-methylimidazo[1,2-b]pyridazine | (400MHz, DMSO-d6): δ 8.62 (s, 1H, Imidazo-H), 8.28 (d, J = 9.6 Hz, 1H, pyridazine-H), 7.85 (d, J = 9.6 Hz, 1H, pyridazine-H), 2.28 (s, 3H). researchgate.net |
| ¹³C-NMR | 6-chloro-2-methylimidazo[1,2-b]pyridazine | (DMSO-d6): δ 153.2, 142.4, 141.5, 134.1, 129.4, 128.1, 18.1. researchgate.net |
| LC-MS | 6-chloro-2-methylimidazo[1,2-b]pyridazine | Calculated for C₇H₆ClN₃: 167.03; Found: m/z 168.3 [M+H]⁺. researchgate.net |
| IR | 2-p-tolyl-6-(3,4-difluorophenyl)imidazo[1,2-b]pyridazine | (cm⁻¹): 3841.6, 3738.4, 3053.3, 2919.6, 1614.5, 1547.0, 1461.3, 1318.7, 802.1. researchgate.net |
X-ray Crystallography for Crystalline Structure Determination and Ligand Binding Mode Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its conformation and the spatial arrangement of its atoms. This technique is particularly powerful for analyzing how these molecules interact with biological targets, such as proteins.
For derivatives of the imidazo[1,2-b]pyridazine series, X-ray crystallography has been successfully employed to determine their binding modes within enzyme active sites. In a study on Tyk2 JH2 inhibitors, a cocrystal structure of a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine derivative was obtained nih.gov. The analysis revealed that the compound interacts with the Tyk2 JH2 protein through two primary hydrogen bond networks. One interaction occurs at the hinge region, with hydrogen bonds forming between the C8 methylamino NH and the carbonyl of Val690, and between the N1 of the imidazo[1,2-b]pyridazine core and the NH of Val690 nih.gov. A second set of hydrogen bonds forms near the gatekeeper residue, involving the C3 amide carbonyl, the NH of Lys642, and the carbonyl of Glu688 via a bridging water molecule nih.gov. Such detailed structural insights are invaluable for structure-based drug design and the optimization of ligand-protein interactions. Furthermore, techniques like X-Ray Powder Diffraction (XRPD) are used to characterize the solid-state properties of different crystalline forms (polymorphs) of these compounds, which is critical for pharmaceutical development google.com.
| Technique | Compound Series | Key Findings |
| Cocrystal X-ray Structure | Imidazo[1,2-b]pyridazine derivative with Tyk2 JH2 | Binding mode confirmed by hydrogen bonds with Val690, Lys642, and Glu688. nih.gov |
| Single Crystal X-ray Structure | N-(cyclopropylmethyl)-6-((1-(pyridin-2-yl)-2-oxo-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine-3-carboxamide | Confirmed the ability of the 2-pyridyl group to form intramolecular hydrogen bonds. nih.gov |
| X-Ray Powder Diffraction (XRPD) | Ponatinib hydrochloride (a complex imidazo[1,2-b]pyridazine derivative) | Used to identify and characterize multiple crystalline forms (Forms A-K). google.com |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)
Chromatographic methods are essential for separating components of a mixture, thereby enabling the isolation and purity assessment of newly synthesized compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) are routinely used.
The purity of imidazo[1,2-b]pyridazine derivatives is often determined by LC-MS analysis. For example, the purity of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine was confirmed to be greater than 95% using a Thermo Scientific Accela High Speed LC System coupled with a single quadrupole mass spectrometer mdpi.com. The chromatographic separation was achieved on a reverse-phase (RP-HPLC) Thermo Hypersil Gold C18 column (50 × 2.1 mm, 1.9 µm particle size) mdpi.com. The analysis employed a gradient elution system with methanol and water over a total run time of 8 minutes mdpi.com. This combination of liquid chromatography for separation and mass spectrometry for detection provides a high degree of confidence in both the identity and purity of the final compound. These LC-MS based techniques are central to pharmaceutical analysis, from drug discovery and metabolism studies to the identification of impurities kuleuven.be.
| Technique | Purpose | Column | Mobile Phase | Detection |
| LC-MS | Purity determination of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine mdpi.com | Thermo Hypersil Gold C18 (50 × 2.1 mm, 1.9 µm) | Gradient of methanol and water | MS (Thermo MSQ Plus) |
| UPLC-MS/MS | General analysis of amines and related compounds usda.gov | Zorbax SB C-18 (2.1 × 150 mm, 1.8 µm) | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | Tandem Mass Spectrometry (e.g., Waters Xevo TQ-S micro) |
| HPLC | General purity analysis of pharmaceutical compounds google.com | (Example) Various C18 columns | Acetonitrile/water or Methanol/water gradients with additives like formic acid or ammonium acetate | UV or MS |
Future Directions and Emerging Research Avenues for 6 Chloro 2 Methylimidazo 1,2 B Pyridazin 3 Amine
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The foundational synthesis of the imidazo[1,2-b]pyridazine (B131497) backbone typically involves the condensation reaction between an α-bromoketone and a 3-amino-6-halopyridazine under mild basic conditions. nih.gov A common precursor, 3-amino-6-chloropyridazine, can be prepared from 3,6-dichloropyridazine (B152260) by reacting it with aqueous ammonia (B1221849) at elevated temperatures. nih.gov The presence of a halogen on the pyridazine (B1198779) ring is crucial for the successful formation of the bicyclic system in good yield. nih.gov
Future research in synthetic methodology is focused on improving the efficiency, sustainability, and diversity of these synthetic routes. Key areas of development include:
Metal-Catalyzed Cross-Coupling Reactions: Modern organometallic chemistry offers powerful tools for functionalizing the imidazo[1,2-b]pyridazine core. A review of recent developments highlights the use of Suzuki-Miyaura, Heck, Sonogashira, and C-H activation reactions to introduce a wide variety of substituents onto the scaffold. researchgate.net These methods allow for the late-stage modification of complex molecules, providing rapid access to diverse chemical libraries for screening.
One-Pot and Tandem Reactions: Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net Future work will likely focus on developing tandem catalysis or one-pot procedures that combine the initial cyclization with subsequent functionalization steps.
Green Chemistry Approaches: Emphasis on sustainability is driving the adoption of greener synthetic practices. This includes using less hazardous solvents, reducing reaction times, and employing more energy-efficient reaction conditions, such as microwave heating. google.com A patented method for a related compound, for instance, highlights the use of readily available reagents and simple reaction conditions to achieve a high-purity product with stable quality. google.com
| Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Classical Condensation | Reaction of 3-amino-6-halopyridazine with an α-haloketone. | Well-established, reliable for core scaffold formation. | nih.gov |
| Metal-Catalyzed Cross-Coupling | Functionalization using reactions like Suzuki, Heck, and Sonogashira. | High versatility for creating diverse derivatives, allows late-stage modification. | researchgate.net |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds on the heterocyclic ring. | Atom-economical, avoids pre-functionalization of starting materials. | researchgate.net |
| One-Pot Procedures | Combining multiple reaction steps (e.g., cyclization and functionalization) in a single process. | Increased efficiency, reduced waste and purification steps. | researchgate.net |
Exploration of New Biological Targets and Mechanisms of Action
The imidazo[1,2-b]pyridazine scaffold has been successfully utilized to create inhibitors for several protein kinases, including mTOR and Adaptor Associated Kinase 1 (AAK1). nih.govgoogle.com Derivatives have also shown potential as anti-inflammatory, antiviral, and antiparasitic agents. myskinrecipes.comnih.govmdpi.comresearchgate.net The future in this domain lies in expanding the scope of biological targets and elucidating novel mechanisms of action.
Emerging research avenues include:
Targeting Novel Kinases: The human kinome consists of over 500 kinases, many of which are still underexplored as therapeutic targets. Future work could involve screening 6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine derivatives against panels of less-studied kinases implicated in various diseases.
Allosteric Inhibition: Rather than competing with ATP at the highly conserved kinase active site, allosteric inhibitors bind to alternative sites, often providing greater selectivity. The structural rigidity and modular nature of the imidazo[1,2-b]pyridazine scaffold make it an attractive starting point for designing such specific, non-competitive inhibitors.
Protein-Protein Interaction (PPI) Modulation: Many disease pathways are driven by interactions between proteins. Designing small molecules that can disrupt or stabilize these interactions is a growing area of research. The imidazo[1,2-b]pyridazine core can serve as a rigid scaffold to present functional groups in the correct spatial orientation to interfere with PPIs.
Epigenetic Targets: There is increasing interest in targeting enzymes involved in epigenetic regulation, such as histone methyltransferases and demethylases. Screening existing and novel imidazo[1,2-b]pyridazine libraries against these targets could uncover new lead compounds for cancer and other diseases.
| Biological Target/Application | Therapeutic Area | Reference |
|---|---|---|
| mTOR Kinase | Oncology | nih.gov |
| Adaptor Associated Kinase 1 (AAK1) | Neurological Disorders | google.com |
| Kinetoplastids (Leishmania, Trypanosoma) | Infectious Diseases (Parasitic) | mdpi.comresearchgate.net |
| β-Amyloid (Aβ) Plaques | Neurodegenerative Disease (Diagnostics) | nih.gov |
| General Antitumor/Antiviral | Oncology/Infectious Diseases | myskinrecipes.com |
Integration of Advanced Computational and Experimental Approaches for Rational Design
The development of new derivatives of this compound can be significantly accelerated by integrating computational modeling with experimental synthesis and testing. This synergy allows for a more rational, hypothesis-driven approach to drug design, saving time and resources.
Future strategies will increasingly rely on:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, molecular docking simulations can predict how different imidazo[1,2-b]pyridazine derivatives will bind. This allows for the in-silico prioritization of compounds that are most likely to be active, guiding synthetic efforts.
Quantum Mechanics (QM) and Molecular Dynamics (MD): Advanced computational methods like Density Functional Theory (DFT) can provide insights into the electronic properties and reactivity of molecules. nih.gov Molecular dynamics simulations can model the dynamic behavior of a ligand binding to its target protein over time, offering a more realistic view of the interaction.
In Silico ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can predict these properties early in the design process, helping to identify and eliminate molecules that are likely to fail later in development. nih.govjneonatalsurg.com
Machine Learning and AI: As large datasets of chemical structures and their biological activities become available, machine learning algorithms can be trained to predict the activity of new, untested compounds. This can help to navigate the vast chemical space and identify novel derivatives with desired properties.
Potential for Functional Materials and Diagnostic Tool Development (excluding direct medical applications)
Beyond therapeutics, the unique photophysical and electronic properties of the imidazo[1,2-b]pyridazine scaffold open up possibilities in materials science and diagnostics. This research direction specifically excludes direct medical treatments and focuses on the application of the compound's physical properties.
Organic Light-Emitting Diodes (OLEDs): The imidazo[1,2-b]pyridazine (IP) moiety has been identified as a novel electron-transporting unit for developing host materials in high-performance OLEDs. acs.org By combining the electron-transporting IP core with hole-transporting units like carbazole, researchers have created bipolar host materials. acs.org Devices using these materials have demonstrated extremely high external quantum efficiencies (up to 26.9%) and minimal efficiency roll-off, making them highly promising for next-generation displays and lighting. acs.org This research shows that the IP core is a first-rate building block for materials in red-emitting devices. acs.org
| Host Material | Emitter | Maximum External Quantum Efficiency (ηext,max) | Reference |
|---|---|---|---|
| IP6Cz | Ir(pq)2acac | 26.9% | acs.org |
| IP68Cz | Ir(pq)2acac | 25.2% | acs.org |
| IP6Cz | Ir(piq)2acac (deep-red) | 20.5% | acs.org |
| IP68Cz | Ir(piq)2acac (deep-red) | 19.9% | acs.org |
Diagnostic Imaging Agents: The imidazo[1,2-b]pyridazine structure has been successfully used to develop ligands for detecting β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov These compounds are designed as potential radiotracers for Positron Emission Tomography (PET) imaging. nih.gov By labeling these molecules with a positron-emitting isotope, they can be used to visualize the location and density of Aβ plaques in the living brain, serving as a powerful diagnostic tool to identify individuals at risk for Alzheimer's and to monitor the effectiveness of new therapies. nih.gov Certain derivatives have shown high binding affinity to Aβ aggregates, with Ki values as low as 11.0 nM, indicating their potential for development as effective PET radioligands. nih.gov
Q & A
Q. What are the established synthetic routes for 6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-amine, and how do reaction conditions influence yield and purity?
The compound is synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 to introduce the nitro group. Substitution reactions (e.g., using sodium benzenesulfinate) can modify the chloromethyl group . Key factors affecting yield include:
- Reagent stoichiometry : Excess 1,3-dichloroacetone improves cyclization efficiency.
- Temperature control : Reflux conditions (80–90°C) optimize cyclocondensation without side-product formation.
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity (>95%) products .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
A combination of spectral and chromatographic methods is essential:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., nitro group at position 3 and methyl group at position 2) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 168.59 for CHClN) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can conflicting data on the reactivity of the chloromethyl group in this compound be resolved?
Discrepancies in substitution reactivity may arise from competing pathways (e.g., nucleophilic vs. radical mechanisms). Methodological approaches include:
- Kinetic studies : Monitor reaction progress via in situ NMR to identify intermediates.
- Computational modeling : Use DFT calculations to compare activation energies for potential pathways .
- Solvent screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while radical initiators (e.g., AIBN) may trigger alternative mechanisms .
Q. What strategies are effective for optimizing the compound’s bioactivity in structure-activity relationship (SAR) studies?
Systematic modifications to the core structure can enhance pharmacological properties:
- Position 3 : Replace the nitro group with amino or sulfonamide moieties to modulate electron density and hydrogen-bonding potential .
- Position 2 : Introduce bulkier alkyl groups (e.g., ethyl instead of methyl) to assess steric effects on target binding .
- Position 6 : Explore halogen substitution (e.g., bromo or iodo) to improve lipophilicity and membrane permeability .
Q. How can computational methods predict the compound’s metabolic stability and toxicity?
- Docking simulations : Identify interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
- ADMET profiling : Use tools like SwissADME to estimate LogP (octanol-water partition coefficient) and rule out violations of Lipinski’s Rule of Five .
- Toxicity prediction : Apply QSAR models to flag potential hepatotoxicity or mutagenicity risks .
Data Contradiction Analysis
Q. Why do reported yields for the nitration step vary across studies, and how can reproducibility be improved?
Discrepancies in nitration yields (40–70%) may stem from:
- Nitrating agent concentration : Excess HNO can lead to over-nitration or decomposition.
- Temperature gradients : Inconsistent heating (e.g., local hot spots in batch reactors) affects regioselectivity .
Mitigation strategies : - Use flow chemistry for precise temperature control.
- Monitor reaction progress with inline FTIR to optimize reagent addition rates .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
